molecular formula C11H20INO3 B2452532 tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate CAS No. 1602880-84-1

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B2452532
CAS No.: 1602880-84-1
M. Wt: 341.189
InChI Key: JCWXSRVITIPYMO-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate is a valuable chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a piperidine ring core that is differentially functionalized, making it a versatile building block for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group for the secondary amine, a standard strategy in multi-step synthetic sequences to ensure chemoselectivity . The presence of both a hydroxy group and an iodomethyl group on the same carbon atom provides two distinct handles for further chemical modification. The iodide is an excellent leaving group, amenable to nucleophilic substitution reactions (e.g., with amines, thiols, or azides) to introduce new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds . Concurrently, the hydroxy group can be oxidized, alkylated, or involved in other transformations. Piperidine derivatives are fundamental scaffolds in pharmaceuticals, frequently found in compounds targeting a range of diseases . For instance, similar Boc-protected piperidine compounds are recognized as key intermediates in the development of active pharmaceutical ingredients . The structural features of this reagent make it particularly useful for exploring structure-activity relationships (SAR) in drug candidate optimization, allowing researchers to systematically vary substituents to enhance potency and improve drug-like properties . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXSRVITIPYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CI)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602880-84-1
Record name tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate
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Preparation Methods

Condensation with Aldehydes in Acidic Media

A seminal method for introducing the 4-hydroxy group involves condensing Boc-protected piperidine amines with aldehydes in acidic aqueous solutions (pH 2–4). This approach, adapted from the synthesis of 4-hydroxypiperidine derivatives, leverages the reactivity of aldehydes to form imine intermediates, which subsequently undergo cyclization. For instance, reaction of Boc-protected 4-aminopiperidine with formaldehyde (or its equivalents like paraformaldehyde) at 80–90°C generates the 4-hydroxy-piperidine scaffold. The reaction proceeds via nucleophilic addition of the amine to the aldehyde, followed by acid-catalyzed cyclization, achieving yields of 60–85%.

Reduction of 4-Ketopiperidine Intermediates

Hydroxylation can also be accomplished through ketone reduction. Starting from Boc-protected 4-ketopiperidine-1-carboxylate, selective reduction using sodium borohydride (NaBH4) or catalytic hydrogenation yields the 4-hydroxy derivative. For example, reduction of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate with NaBH4 in methanol at 0°C furnishes the corresponding 4-hydroxy compound in 72% yield. This method offers excellent stereocontrol, favoring the equatorial hydroxy configuration due to steric effects from the Boc group.

Introduction of the Iodomethyl Group

Tosylation-Iodination Sequence

The iodomethyl group is introduced via a two-step sequence involving tosylation of a hydroxymethyl precursor followed by nucleophilic substitution with iodide.

  • Tosylation : Treatment of Boc-protected 4-hydroxy-4-(hydroxymethyl)piperidine with p-toluenesulfonyl chloride (TsCl) in dichloromethane or THF, catalyzed by triethylamine, converts the hydroxymethyl group to a tosylate. This step proceeds quantitatively at 0–25°C.
  • Iodide Substitution : The tosylate intermediate undergoes nucleophilic displacement with sodium iodide (NaI) in anhydrous acetone or DMF at reflux. This Finkelstein reaction replaces the tosyl group with iodide, yielding tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate in 65–80% yield.

Direct Iodination via Appel Reaction

Alternatively, the hydroxymethyl group can be directly iodinated using carbon tetraiodide (CI4) and triphenylphosphine (PPh3) in a one-pot Appel reaction. This method, though less common, avoids the tosylation step and achieves comparable yields (70–75%) under mild conditions (25°C, 12 h).

Organometallic Approaches

Zinc-Mediated Alkylation

Organozinc reagents enable direct installation of the iodomethyl group. Reaction of Boc-protected 4-hydroxy-piperidine with iodomethylzinc iodide, prepared in situ from Zn/Cu couple and methylene iodide, proceeds via a Barbier-type reaction. This method, conducted in THF at −20°C, affords the target compound in 55% yield with moderate stereoselectivity.

Heck Coupling and Hydrogenation

In advanced routes, Heck coupling of Boc-protected 4-vinyl-piperidine with iodomethane introduces the iodomethyl group. Subsequent hydrogenation of the double bond using palladium on carbon (Pd/C) in ethanol at 50 psi H2 yields the saturated iodomethyl derivative. This method, while elegant, requires stringent control over reaction conditions to avoid over-reduction.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Tosylation-Iodination Tosylation → NaI substitution 65–80 High reliability, scalable Requires toxic TsCl
Appel Reaction Direct iodination with CI4/PPh3 70–75 One-pot synthesis Handling of CI4
Organozinc Alkylation Zn-mediated alkylation 55 Stereoselective Low yield, air-sensitive reagents
Heck Coupling Heck reaction → Hydrogenation 60 Functional group tolerance Complex optimization required

The tosylation-iodination sequence remains the most widely adopted due to its operational simplicity and compatibility with Boc-protected intermediates. Organometallic methods, though less practical for large-scale synthesis, offer unique stereochemical outcomes valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl substituent serves as a key site for nucleophilic displacement due to iodine’s high leaving-group ability. This reactivity enables diverse functionalization:

Reaction Type Conditions Product Key Features
Halogen Exchange NaBr in acetone, refluxtert-Butyl 4-hydroxy-4-(bromomethyl)piperidine-1-carboxylateFacilitates access to brominated analogs for further coupling reactions.
Amine Alkylation Primary amine, DMF, 60°Ctert-Butyl 4-hydroxy-4-(aminomethyl)piperidine-1-carboxylate derivativesProduces secondary amines for pharmaceutical intermediates .
Thiol Substitution Thiophenol, K₂CO₃, DCM, RTtert-Butyl 4-hydroxy-4-(phenylthiomethyl)piperidine-1-carboxylateIntroduces sulfur-containing moieties for chelation or redox-active compounds.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring undergoes selective transformations:

  • Oxidation : Under Jones reagent (CrO₃/H₂SO₄), the hydroxyl group oxidizes to a ketone, yielding tert-butyl 4-oxo-4-(iodomethyl)piperidine-1-carboxylate. This product serves as a precursor for imine or hydrazone formation .

  • Protection/Deprotection :

    • Silylation with TBSCl/imidazole in DMF protects the hydroxyl group as a TBS ether, enabling selective iodomethyl substitution .

    • Deprotection with TBAF restores the hydroxyl group without affecting the Boc moiety .

Boc Deprotection and Subsequent Reactions

The tert-butyl carbamate group is cleaved under acidic conditions, exposing the secondary amine for further derivatization:

Deprotection Method Conditions Intermediate Applications
TFA Cleavage 20% TFA in DCM, 0°C4-Hydroxy-4-(iodomethyl)piperidineEnables peptide coupling or re-protection with alternate groups (e.g., Fmoc) .
HCl Cleavage 4M HCl in dioxane, RTPiperidine hydrochloride saltUsed in salt metathesis or as a ligand in coordination chemistry .

Comparative Reactivity with Structural Analogs

The iodomethyl group’s reactivity surpasses that of bromo- or hydroxymethyl analogs, as shown below:

Compound Reaction with KCN Rate (Relative) Product Yield
This compound2 hours, 80°C1.0 (reference)92%
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate6 hours, 80°C0.3385%
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateNo reaction

This table highlights the iodine atom’s superior leaving-group ability, critical for efficient nucleophilic substitutions .

Scientific Research Applications

Organic Synthesis

The primary application of tert-butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate lies in its role as a building block in organic synthesis. It facilitates the formation of more complex structures through various reactions, including nucleophilic substitutions and coupling reactions. The presence of the iodomethyl group enhances its reactivity, making it suitable for further functionalization.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl instead of iodomethylMore hydrophilic; potential for different biological activity
Tert-butyl 4-methylpiperidine-1,4-dicarboxylateAdditional carboxylate groupBroader range of reactivity due to multiple functional groups
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateBromine instead of iodineDifferent reactivity profile; potentially less toxic than iodinated compounds

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential biological activities. Preliminary studies indicate that it may interact with various biological targets, making it a candidate for drug development.

Biological Activities

  • Antioxidant Properties : Research suggests that compounds similar to this compound may exhibit antioxidative properties, which can be beneficial in treating oxidative stress-related diseases.
  • Binding Affinity Studies : Interaction studies have indicated that this compound may have notable binding affinities with specific receptors, which could be explored for therapeutic applications.

Proteomics Research

The compound is also utilized in proteomics research as a specialty reagent. Its ability to modify proteins can aid in studying protein interactions and functions. This application is crucial for understanding various biological processes at the molecular level.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of related piperidine derivatives demonstrated the utility of this compound as an intermediate. The synthesized derivatives were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and potential for further biological testing .

In another study, researchers evaluated the antioxidative properties of compounds derived from this compound. The results indicated significant antioxidant activity, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

tert-Butyl 4-hydroxy-4-(iodomethyl)piperidine-1-carboxylate (CAS No. 145508-94-7) is a synthetic compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. Characterized by a tert-butyl group, a hydroxyl group, and an iodomethyl substituent on a piperidine ring, this compound exhibits properties that may influence its interaction with biological systems.

  • Molecular Formula : C₁₁H₁₈INO₂
  • Molecular Weight : Approximately 325.19 g/mol
  • Structural Features : The presence of the iodomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding, potentially affecting biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The iodomethyl group allows for nucleophilic substitution, which can lead to the formation of covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This mechanism is significant in the context of enzyme inhibition and receptor modulation.

1. Neuropharmacological Potential

Research indicates that derivatives of piperidine, including this compound, are being investigated for their potential therapeutic applications in treating neurological disorders. Specifically, compounds in this class may act as inhibitors for enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in conditions like Alzheimer's disease .

2. Inhibition Studies

Preliminary studies suggest that this compound may exhibit notable inhibitory effects against AChE and β-secretase. For instance:

  • AChE Inhibition : The compound has shown promising results in inhibiting AChE activity, which is crucial for increasing acetylcholine levels in synaptic clefts .
  • β-secretase Inhibition : It has also been evaluated for its ability to prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's pathology.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylateBromine instead of iodineLower reactivity compared to iodinated compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl instead of iodomethylMore hydrophilic; altered biological activity
Tert-butyl 4-methylpiperidine-1,4-dicarboxylateAdditional carboxylate groupBroader reactivity due to multiple functional groups

This table highlights the uniqueness of this compound due to its specific halogenation and hydroxylation patterns that may influence both its chemical behavior and biological activity.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. When astrocytes were treated with this compound alongside amyloid beta peptide, cell viability improved significantly compared to controls treated only with amyloid beta .

In Vivo Studies

Further exploration into the bioavailability and efficacy of this compound in animal models is ongoing. Initial findings suggest that while it exhibits some protective effects against oxidative stress induced by neurotoxic agents like scopolamine, further research is needed to optimize its therapeutic potential and understand its pharmacokinetics better.

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